5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a pyrazole ring substituted with a chlorobenzyl sulfanyl group, a trifluoromethyl group, and a carbaldehyde group, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions to form the pyrazole core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Chlorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol or thiolate to form the sulfanyl linkage.
Formylation: The final step is the formylation of the pyrazole ring, which can be achieved using Vilsmeier-Haack reaction conditions, involving the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidation: 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its reactive aldehyde group. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The trifluoromethyl group can enhance binding affinity to target molecules, while the chlorobenzyl sulfanyl group may interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Bromobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- 5-[(2-Methylbenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- 5-[(2-Fluorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
Compared to its analogs, 5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2OS/c1-19-12(9(6-20)11(18-19)13(15,16)17)21-7-8-4-2-3-5-10(8)14/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYWFEYHWDELQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)SCC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378480 |
Source
|
Record name | 2F-417S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321533-90-8 |
Source
|
Record name | 2F-417S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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